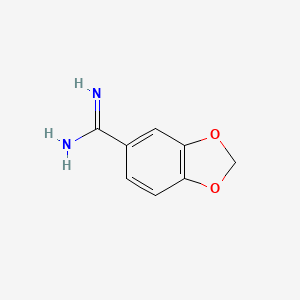

1,3-Benzodioxole-5-carboximidamide

説明

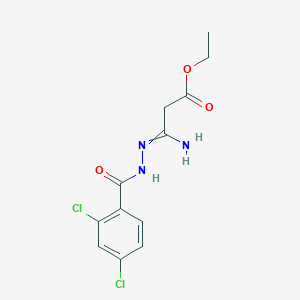

1,3-Benzodioxole-5-carboximidamide is an organic compound with the molecular formula C8H8N2O3 . It is also known as N-Hydroxybenzo[d][1,3]dioxole-5-carboximidamide . The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-5-carboximidamide is characterized by an average mass of 165.146 Da and a monoisotopic mass of 165.042587 Da . The InChI code for this compound is 1S/C8H8N2O3/c9-8(10)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H2,9,10) .科学的研究の応用

Anticancer, DNA Binding, and Antibacterial Agents : Derivatives of 2-phenyl 1,3-benzodioxole have been synthesized and investigated for their anticancer, antibacterial, and DNA binding potential. These derivatives show promising activity against cancer and bacterial cells with potential for binding to DNA. Compound 3c, in particular, exhibited greater anticancer and antibacterial potency than standard reference compounds (Gupta et al., 2016).

Synthesis of Thioureas and N-Acylthioureas : Research involving (benzotriazol-1-yl)carboximidamides, which are structurally related to 1,3-benzodioxole-5-carboximidamide, led to the synthesis of thioureas and N-acylthioureas. These compounds have potential applications in various chemical syntheses (Katritzky et al., 2004).

Antibacterial Evaluation of Derivatives : Sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide have been synthesized and evaluated for their antibacterial activity. This study identified potent molecules with moderate activity against various bacterial strains (Siddiqa et al., 2014).

Oxidation Studies : The oxidation of 2,2-disubstituted 1,3-benzodioxoles leads to various derivatives, including 5-acetoxy and 5,6-dione derivatives. This study contributes to the understanding of the reactivity and potential applications of benzodioxole derivatives (Cole et al., 1980).

Insecticide Synergism and Oxidase Inhibition : 1,3-Benzodioxole derivatives have been examined for their effectiveness in synergizing the toxicity of insecticides, like carbaryl, and for inhibiting microsomal oxidase, which has implications in pest control (Desmarchelier et al., 1973).

Photopolymerization Kinetics : A study on 1,3-benzodioxole-5-yl-methyl-maleimide (BDOMM), a hydrogen-abstraction photoinitiator for free radical photopolymerization, highlights its application in avoiding the use of additional co-initiators and maintaining high photo-initiation efficiency (Wang et al., 2014).

Endothelin Receptor Antagonists : The benzodioxole group, including 1,3-benzodioxole derivatives, is present in endothelin receptor antagonists, which are important in medicinal chemistry for treating conditions related to the endothelin system (Tasker et al., 1997).

作用機序

The mechanism of action of 1,3-Benzodioxole-5-carboximidamide derivatives has been studied in the context of their biological activity. For example, a novel auxin receptor agonist, named K-10, had a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses .

将来の方向性

The future directions for the study of 1,3-Benzodioxole-5-carboximidamide and its derivatives include the development of novel auxin receptor agonists and the employment of these compounds for enhancing root growth and crop production . Additionally, the continuous acylation of 1,3-Benzodioxole-5-carboximidamide using a recyclable heterogeneous substoichiometric catalyst in a continuous process is a promising area of research .

特性

IUPAC Name |

1,3-benzodioxole-5-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H3,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFQQMHSZJBVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxole-5-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3,4-Dichlorophenyl)methoxy]ammonium chloride](/img/structure/B7776460.png)

![[(4-Fluorophenyl)methoxy]ammonium chloride](/img/structure/B7776502.png)

![Ethyl 3-amino-3-{[(methoxycarbonyl)amino]imino}propanoate](/img/structure/B7776507.png)